3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one
Overview
Description
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are natural or synthetic compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell growth, survival, and apoptosis. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer cell survival. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of signaling pathways involved in inflammation and oxidative stress. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has also been shown to have a synergistic effect with chemotherapy and radiation therapy, which may enhance their anticancer activity.
Advantages and Limitations for Lab Experiments
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its relatively low toxicity. However, 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one also has some limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential to form reactive metabolites.
Future Directions
There are several future directions for the research on 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, the evaluation of its efficacy and safety in preclinical and clinical studies, and the identification of its molecular targets and mechanism of action. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one may also have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion
In conclusion, 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to possess anti-inflammatory, antioxidant, and anticancer properties, and has shown promising results in preclinical studies. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one and to evaluate its efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FO/c1-10-9-11(5-7-13(10)17)16(20)8-6-12-14(18)3-2-4-15(12)19/h2-9H,1H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXZQIBNVGQAL-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.